molecular formula C12H22N2O2 B2612290 tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate CAS No. 2059915-53-4

tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate

Cat. No.: B2612290
CAS No.: 2059915-53-4
M. Wt: 226.32
InChI Key: GEDZHUPGNTZCPE-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group and an octahydrocyclopenta[b]pyrrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate typically involves the reaction of a suitable precursor with tert-butyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[(3aS,6R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-5-4-8-6-7-13-10(8)9/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDZHUPGNTZCPE-IVZWLZJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2C1NCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]2[C@H]1NCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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